molecular formula C16H12BrNO3 B12334748 N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide

Cat. No.: B12334748
M. Wt: 346.17 g/mol
InChI Key: DJSSRPRBAANGHG-UHFFFAOYSA-N
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Description

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide typically involves the reaction of 3-bromobenzofuran with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

N-(3-bromo-1-benzofuran-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C16H12BrNO3/c1-20-11-8-6-10(7-9-11)15(19)18-16-14(17)12-4-2-3-5-13(12)21-16/h2-9H,1H3,(H,18,19)

InChI Key

DJSSRPRBAANGHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3O2)Br

Origin of Product

United States

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